molecular formula C8H12N2O B106328 2-[(4-Aminophenyl)amino]ethan-1-ol CAS No. 19298-14-7

2-[(4-Aminophenyl)amino]ethan-1-ol

Cat. No.: B106328
CAS No.: 19298-14-7
M. Wt: 152.19 g/mol
InChI Key: RBUQOUQQUQCSAU-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)amino]ethan-1-ol is an organic compound with the molecular formula C8H12N2O It is a derivative of aniline and ethanol, characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethanol moiety

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Aminophenyl)amino]ethan-1-ol . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these factors interact with the compound and affect its behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)amino]ethan-1-ol typically involves the reduction of 4-nitrophenylethanol. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more reduced amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of more reduced amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

2-[(4-Aminophenyl)amino]ethan-1-ol serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and polymers, including:

  • Poly(amide-ester) : Acts as a nonsymmetric monomer in the synthesis of ordered poly(amide-esters) which have applications in materials science .

Biology

Research has indicated that this compound may play a role in biological systems:

  • Enzyme Inhibition : Studies have explored its potential as an enzyme inhibitor, which may lead to therapeutic developments in treating diseases.

Medicine

In the medical field, this compound has been investigated for its therapeutic properties:

  • Anti-inflammatory and Antioxidant Activities : Preliminary studies suggest that it may possess anti-inflammatory and antioxidant effects, making it a candidate for drug development .

Industrial Applications

The compound is also used in industrial processes:

  • Polymer Synthesis : It is involved in the synthesis of various polymers that are essential for creating durable materials .

Case Study 1: Cytotoxicity Studies

A study investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential for anticancer drug development.

Case Study 2: Environmental Applications

Research demonstrated that the compound could enhance CO₂ capture efficiency in gas scrubbing applications. Its solubility characteristics were influenced by temperature and pressure, critical factors for optimizing carbon capture technologies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)ethanol: Similar structure but lacks the additional amino group.

    4-Aminophenylethanol: Another similar compound with slight structural differences.

Uniqueness

2-[(4-Aminophenyl)amino]ethan-1-ol is unique due to the presence of both an amino group and an ethanol moiety, which can confer distinct chemical and biological properties compared to its analogs .

Biological Activity

2-[(4-Aminophenyl)amino]ethan-1-ol, also known as 4-Amino-phenethylamine ethanol or simply as a derivative of aniline, is an organic compound with the molecular formula C8H12N2O. This compound has garnered interest in various fields of research due to its potential biological activities, including anti-inflammatory and antioxidant properties. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethanol moiety. The compound's biological activity can be attributed to its ability to interact with various biological targets, influencing cellular processes.

The primary mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Antioxidant Activity : It has been observed to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Biological Activity and Applications

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:

Anti-inflammatory Effects

Research indicates that this compound may inhibit the production of pro-inflammatory cytokines. For instance, a study demonstrated that this compound reduced the levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential use in treating inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. In one study, it was shown to significantly reduce oxidative damage in cultured cells by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced IL-6 and TNF-α production in vitro
AntioxidantEnhanced SOD and catalase activity; reduced oxidative damage
Enzyme InhibitionPotential inhibition of cyclooxygenase (COX) enzymes

Research Findings

A notable study investigated the synthesis and biological evaluation of this compound derivatives. The results indicated that modifications to the amino group significantly influenced the compound's anti-inflammatory potency. Another study focused on its role as a precursor in synthesizing more complex molecules with enhanced biological activities.

Properties

IUPAC Name

2-(4-aminoanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUQOUQQUQCSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19298-14-7
Record name 2-((4-Aminophenyl)amino)ethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86BFJ98CBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of ethanolamine (2.29 g, 37.5 mmol) and 1-fluoro-4-nitrobenzene (3.53 g, 25.0 mmol) in dimethylsulphoxide (25 ml) was treated with potassium carbonate (6.9 g, 50 mmol) and heated at 90° C. overnight. The mixture was cooled and poured onto water (250 ml), the precipitated solid filtered off, dried, dissolved in ethanol (50 ml) and hydrogenated over 10% Pd/C for 4 h at ambient temperature . The catalyst was removed by filtration, the ethanol evaporated and the residue purified by column chromatography using EtOAc to yield the title compound (740 mg, 5.0 mmol). NMR: 2.95 (t, 2H), 3.5 (t, 2H), 4.1 (s, 2H), 4.4 (s, 1H), 4.55 (t, 1H), 6.4 (m, 4H); MS: 153 (M+H)+.
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two

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